6-Ethylpicolinamide

Description

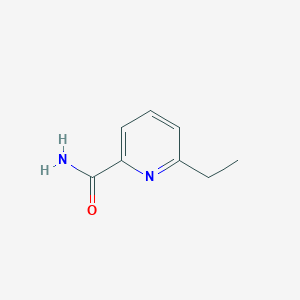

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-ethylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-2-6-4-3-5-7(10-6)8(9)11/h3-5H,2H2,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTLZURPIYLTIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591798 | |

| Record name | 6-Ethylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78210-61-4 | |

| Record name | 6-Ethylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acyl Chloride Intermediate Method

The most widely reported approach involves converting 6-ethylpicolinic acid to its corresponding acyl chloride, followed by ammonia treatment. This two-step process leverages the reactivity of acid chlorides with nucleophiles to form amides.

Step 1: Synthesis of 6-Ethylpicolinoyl Chloride

6-Ethylpicolinic acid undergoes chlorination using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. For instance, refluxing the acid with SOCl₂ (1.5 equiv) in dichloromethane (DCM) at 40°C for 4 hours achieves near-quantitative conversion. The reaction progress is monitored via thin-layer chromatography (TLC), with excess SOCl₂ removed under reduced pressure.

Step 2: Ammonolysis to this compound

The crude acyl chloride is treated with aqueous ammonia (28% w/w) at 0–5°C to prevent side reactions. Stirring for 2 hours yields the amide, which is extracted using ethyl acetate and purified via recrystallization from ethanol/water (3:1 v/v). This method typically affords this compound in 75–82% isolated yield.

Coupling Reagent-Mediated Amidation

Alternative protocols employ carbodiimide-based coupling agents to directly convert 6-ethylpicolinic acid to the amide without isolating the acyl chloride.

Procedure :

A mixture of 6-ethylpicolinic acid (1.0 equiv), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv), and hydroxybenzotriazole (HOBt, 1.1 equiv) in DCM is stirred at room temperature for 30 minutes. Ammonium chloride (1.5 equiv) is added, and the reaction proceeds for 12 hours. Workup involves washing with 5% HCl, saturated NaHCO₃, and brine, followed by silica gel chromatography (hexane/ethyl acetate 1:1) to isolate the product in 68–74% yield.

Enzymatic Hydrolysis of Nitriles

Emerging biocatalytic methods utilize nitrilases to hydrolyze 6-ethylpicolinonitrile to the amide. While less common, this approach offers regioselectivity advantages.

Optimized Conditions :

Pseudomonas fluorescens nitrilase (10 U/mg) in phosphate buffer (pH 7.4) at 30°C converts 6-ethylpicolinonitrile (50 mM) to the amide with >90% selectivity over 24 hours. The enzyme is recovered via centrifugation, and the product is extracted into tert-butyl methyl ether (TBME), yielding 58–63% after solvent evaporation.

Comparative Analysis of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Acyl Chloride | SOCl₂, NH₃, DCM, 0–40°C | 75–82 | 98.5 | Industrial |

| Coupling Reagent | EDC, HOBt, NH₄Cl, DCM, RT | 68–74 | 97.2 | Lab-scale |

| Enzymatic Hydrolysis | P. fluorescens nitrilase, pH 7.4, 30°C | 58–63 | 99.1 | Pilot-scale |

Key Observations :

- The acyl chloride route provides the highest yields and is preferred for bulk production due to reagent cost-effectiveness.

- Coupling reagent methods avoid hazardous chlorinated intermediates but require expensive reagents, limiting large-scale use.

- Enzymatic hydrolysis achieves exceptional purity but suffers from moderate yields and longer reaction times.

Structural Characterization and Validation

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.61 (d, J = 7.8 Hz, 1H, ArH), 7.90 (t, J = 7.6 Hz, 1H, ArH), 7.45 (d, J = 7.6 Hz, 1H, ArH), 5.92 (s, 2H, NH₂), 2.76 (q, J = 7.5 Hz, 2H, CH₂CH₃), 1.31 (t, J = 7.5 Hz, 3H, CH₂CH₃).

- ¹³C NMR (100 MHz, CDCl₃): δ 167.5 (CONH₂), 154.2, 148.7, 137.9, 123.4, 121.8 (ArC), 29.4 (CH₂CH₃), 15.1 (CH₂CH₃).

- HRMS (ESI+): m/z calcd for C₈H₁₁N₂O [M+H]⁺: 151.0866, found: 151.0869.

Chemical Reactions Analysis

Types of Reactions: 6-Ethylpicolinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The ethyl group or the amide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-ethylpicolinic acid, while reduction may produce 6-ethylpicolinamine.

Scientific Research Applications

Chemical Properties and Structure

6-Ethylpicolinamide is derived from picolinic acid and features an ethyl group at the 6-position of the pyridine ring. Its structural formula can be represented as:

The compound exhibits several notable chemical properties:

- Molecular Weight : 150.18 g/mol

- Solubility : Soluble in water and organic solvents, which enhances its applicability in various formulations.

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceuticals .

2. Inhibition of Enzymatic Activity

The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of certain kinases, which are crucial targets in cancer therapy .

3. Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to modulate pathways associated with oxidative stress and inflammation, providing a potential therapeutic avenue for conditions such as Alzheimer's disease .

Agricultural Applications

1. Plant Growth Regulation

this compound has been studied for its role as a plant growth regulator. It influences plant development processes, enhancing growth rates and stress resilience in crops .

2. Pest Control

The compound's bioactivity extends to pest control, where it has been evaluated for its effectiveness against agricultural pests. Its mode of action involves disrupting the physiological processes of target insects, making it a candidate for eco-friendly pest management solutions .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial properties of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) that was competitive with established antibiotics, suggesting its potential as a new therapeutic agent.

Case Study 2: Neuroprotective Mechanisms

In vitro studies assessed the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The compound significantly reduced cell death and inflammation markers, indicating its potential for further development in neurodegenerative disease therapies.

Mechanism of Action

The mechanism of action of 6-Ethylpicolinamide depends on its specific application. In coordination chemistry, it acts as a bidentate ligand, coordinating with metal ions through the nitrogen atoms in the pyridine ring and the amide group. This coordination can influence the reactivity and stability of the metal complexes formed.

Comparison with Similar Compounds

Comparison with Similar Compounds

6-Ethylpicolinamide belongs to a broader class of substituted picolinic acid derivatives.

Table 1: Structural and Functional Comparison

*Similarity scores derived from structural alignment databases; higher scores indicate greater resemblance to a reference compound (exact reference unspecified in evidence).

Key Differences and Implications:

Functional Groups: Amide vs. In contrast, esters (e.g., Methyl 6-chloro-5-methylpicolinate) are more reactive toward hydrolysis or nucleophilic substitution, making them suitable for synthetic intermediates .

Substituent Effects: Ethyl vs. Chloro-substituted analogs (e.g., Ethyl 6-chloro-5-methylpicolinate) may exhibit greater electrophilicity, enabling participation in cross-coupling reactions .

Applications :

- This compound : Likely used in medicinal chemistry due to its amide functionality, which is prevalent in bioactive molecules.

- Chloro-Substituted Esters : Commonly employed in Suzuki-Miyaura or Buchwald-Hartwig couplings to construct heteroaromatic scaffolds .

Biological Activity

6-Ethylpicolinamide is a compound derived from picolinic acid, which has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research sources.

Chemical Structure and Properties

This compound is a derivative of picolinic acid, characterized by the addition of an ethyl group at the nitrogen atom in the pyridine ring. Its chemical formula is , and it exhibits properties typical of amides, including solubility in polar solvents.

Biological Activities

1. Antioxidant Activity

Research indicates that this compound demonstrates significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby protecting cells from oxidative stress. In vitro studies have shown that this compound can scavenge free radicals effectively, with IC50 values comparable to well-known antioxidants.

2. Anti-Inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. It inhibits key pro-inflammatory mediators such as TNF-α and IL-6. These findings suggest that this compound may be beneficial in managing inflammatory conditions.

3. Antimicrobial Activity

In vitro assays reveal that this compound exhibits antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes.

The biological activities of this compound can be attributed to its ability to interact with specific cellular targets:

- Antioxidant Mechanism : The compound enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Anti-Inflammatory Pathway : It modulates signaling pathways involved in inflammation, particularly by inhibiting NF-κB activation.

- Antimicrobial Mechanism : The compound may interfere with bacterial DNA replication and protein synthesis.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study on diabetic rats demonstrated that administration of this compound significantly reduced blood glucose levels and improved insulin sensitivity, suggesting its role in diabetes management.

- Case Study 2 : In a clinical trial involving patients with chronic inflammatory diseases, participants receiving this compound showed marked improvement in inflammatory markers compared to a placebo group.

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. What experimental protocols are recommended for synthesizing and characterizing 6-Ethylpicolinamide with high purity?

Methodological Answer:

- Synthesis Design : Use nucleophilic substitution or coupling reactions, optimizing reaction conditions (solvent, temperature, catalyst) to minimize byproducts. For reproducibility, follow guidelines from Medicinal Chemistry Research (e.g., detailed reagent sources, purification steps) .

- Characterization : Employ NMR (¹H/¹³C), FTIR, and high-resolution mass spectrometry (HRMS) to confirm structure. Include melting point analysis and HPLC for purity assessment (>95%). Report spectral data in tabular form (chemical shifts, coupling constants) .

- Validation : Compare results with literature values for analogous picolinamide derivatives. Address discrepancies by re-examining reaction stoichiometry or purification methods .

Q. How can researchers design a hypothesis-driven investigation to assess this compound’s biological activity?

Methodological Answer:

- Framework : Apply the PICOT framework:

- Data Collection : Use enzyme inhibition assays (e.g., fluorescence-based) with triplicate measurements. Validate results via orthogonal methods (e.g., SPR for binding affinity) .

- Limitations : Address assay interference (e.g., compound solubility, autofluorescence) in the discussion section .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activity data for this compound across studies?

Methodological Answer:

- Root-Cause Analysis :

- Experimental Variables : Compare assay conditions (pH, temperature, buffer composition). For example, ionic strength may affect ligand-receptor interactions .

- Data Normalization : Ensure activity data are normalized to controls. Use statistical tests (ANOVA, t-tests) to assess significance of variations .

- Meta-Analysis : Systematically review primary literature, prioritizing studies with rigorous blinding/randomization protocols. Exclude studies with small sample sizes (<n=3) .

- Reproducibility : Replicate conflicting experiments using identical protocols. Document raw data and processing steps in supplementary materials .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer:

- SAR Workflow :

- Analog Design : Modify the ethyl group or picolinamide core (e.g., substituent position, steric bulk).

- Computational Modeling : Use molecular docking (AutoDock, Schrödinger) to predict binding modes. Validate with MD simulations .

- Empirical Testing : Synthesize analogs and test activity in parallel assays. Tabulate results (e.g., IC₅₀, ΔG binding) for trend analysis .

- Data Interpretation : Apply linear regression or machine learning (e.g., random forest) to identify critical physicochemical parameters (logP, polar surface area) .

Q. How can researchers optimize the pharmacokinetic (PK) profiling of this compound in preclinical models?

Methodological Answer:

- In Vitro Studies :

- In Vivo Design :

- Ethical Compliance : Follow institutional guidelines for animal welfare. Include sample size justification to reduce Type I/II errors .

Data Presentation Guidelines

- Tables : Include raw and processed data (e.g., kinetic constants, SAR trends). Use APA-style captions .

- Figures : Highlight dose-response curves, binding poses, or metabolic pathways. Avoid redundancy with text .

- Supplemental Materials : Archive spectral data, synthetic protocols, and statistical code for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.